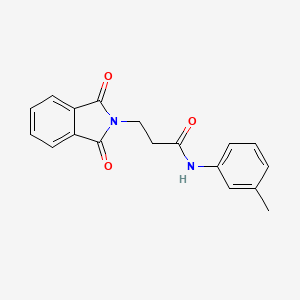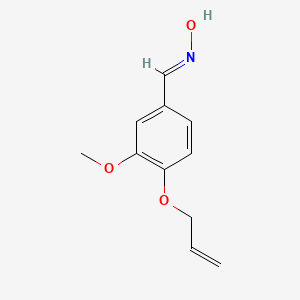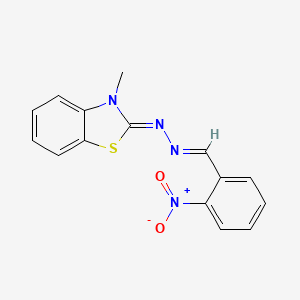![molecular formula C23H20N4O2 B5531112 1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)
1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one" involves intricate chemical reactions and methodologies. One study describes the design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors, highlighting a variety of synthetic routes and the evaluation of their VEGFR-2 inhibitory activity (Sun-Young Han et al., 2012). Another approach features one-pot sequential reactions leading to pyrido[2',1':2,3]imidazo[4,5-c]quinolines through the combination of condensation, amination, and cyclization reactions, offering a practical and efficient synthesis method (Xuesen Fan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by detailed crystallography and spectroscopy. For instance, the crystal structure of a related compound, (E)-1-(4-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ylamino)phenyl)-3-phenylprop-2-en-1-one, was elucidated, revealing intricate details about the molecular arrangement and intramolecular interactions (M. Prabhuswamy et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of this class of compounds are diverse. A novel methodology for the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]quinolines showcases the structural diversity and good functional group tolerance of these compounds, highlighting their chemical versatility (Xuesen Fan et al., 2015).
Physical Properties Analysis
Research on the physical properties, such as electroluminescence and thin film preparation, of related compounds indicates their potential in materials science, especially in light-emitting devices. The synthesis, optical characterization, and thin film preparation of a similar compound underscore its promising quantum yield and stability against oxidation (G. Albrecht et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity towards various chemical agents and conditions, play a crucial role in their synthesis and application. The synthesis of pyrido-fused imidazo[4,5-c]quinolines via I2-DMSO promoted oxidative cross-coupling and intramolecular cyclization presents an efficient route to these compounds, emphasizing their reactivity and the conditions under which they can be manipulated (Ashok Kale et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-oxo-2-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-21-11-13-26(20-9-5-4-8-17(20)21)15-22(29)27-12-10-18-19(14-27)25-23(24-18)16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWCLYUXISXXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)CN4C=CC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5531041.png)

![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)

![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)
![N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5531142.png)